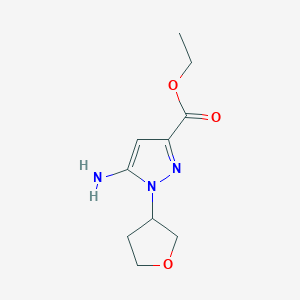

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate

Description

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate is a pyrazole derivative characterized by a tetrahydrofuran (THF) substituent at the 1-position and an amino group at the 5-position of the pyrazole ring. The ethyl ester at the 3-position enhances solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

Molecular Formula |

C10H15N3O3 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

ethyl 5-amino-1-(oxolan-3-yl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C10H15N3O3/c1-2-16-10(14)8-5-9(11)13(12-8)7-3-4-15-6-7/h5,7H,2-4,6,11H2,1H3 |

InChI Key |

NMKVVCMNVHVCQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2CCOC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with tetrahydrofuran derivatives under specific conditions. One common method includes the use of hydrazines with 1,3-dicarbonyl compounds, α, β -acetylenic aldehydes, β -ketonitriles, and ynones .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole carboxylates, focusing on substituents, physicochemical properties, and synthesis routes.

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Key Observations:

Substituent Effects: The tetrahydrofuran-3-yl group in the target compound introduces a polar, oxygen-containing ring, likely improving aqueous solubility compared to nonpolar substituents like methyl or trifluoromethyl . Bromophenyl substituents (e.g., 1269294-14-5) add steric bulk and may influence binding interactions in biological systems .

Synthesis Routes: Many analogs (e.g., 317806-48-7) are synthesized via condensation reactions using 1,4-dioxane, triethylamine, and reagents like malononitrile or ethyl cyanoacetate, as described for related pyrazole derivatives . The THF substituent in the target compound may require specialized cyclization steps or THF-derived precursors.

Physicochemical Properties: Boiling Points: Trifluoromethyl-substituted derivatives (e.g., 317806-48-7) exhibit higher predicted boiling points (~322°C) due to increased molecular weight and polarity . Acidity: The pKa of 317806-48-7 (-0.03) suggests strong electron-withdrawing effects from CF₃, enhancing acidity compared to non-fluorinated analogs .

Applications: Pharmaceutical Intermediates: Amino and ester groups make these compounds key intermediates for drugs (e.g., antimicrobials, kinase inhibitors) . Agrochemicals: Fluorinated pyrazoles are explored for pesticide development due to their stability and bioavailability .

Research Findings and Challenges

- Structural-Activity Relationships : Positional isomerism (e.g., ester at 3- vs. 4-/5-positions) significantly impacts biological activity. For example, 3-carboxylates often show enhanced binding to enzymes compared to 4-substituted analogs .

- Synthetic Limitations : Introducing bulky groups like THF or bromophenyl may complicate purification and scalability .

- Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate (CAS No. 1427020-34-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by various studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₃ |

| Molecular Weight | 225.244 g/mol |

| CAS Number | 1427020-34-5 |

| Storage Temperature | Ambient |

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate and its derivatives. For instance, derivatives with similar pyrazole structures have shown significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound has been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity as it disrupts mitotic processes in cancer cells .

- Case Study : A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range (0.08–12.07 mM), indicating potent activity against tumor cells while sparing normal fibroblasts .

Anti-inflammatory Effects

In addition to its anticancer properties, ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate has shown promise in anti-inflammatory applications:

- Inflammation Pathway Inhibition : The compound has been linked to the inhibition of TNF-alpha release in LPS-stimulated macrophages, suggesting a role in modulating inflammatory responses .

- In Vivo Studies : In animal models, compounds similar to ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate demonstrated reduced microglial activation and astrocyte proliferation in response to inflammatory stimuli, indicating potential therapeutic applications for neuroinflammatory conditions .

Other Pharmacological Activities

The biological activity of this compound extends beyond anticancer and anti-inflammatory effects:

- Neuroprotective Effects : Research indicates that certain derivatives may protect against oxidative stress-induced neurotoxicity, making them candidates for treating neurodegenerative diseases like Alzheimer's .

- Docking Studies : Computational studies have suggested that these compounds may interact with key molecular targets such as the Epidermal Growth Factor Receptor (EGFR) and p38 MAPK pathways, which are involved in cancer progression and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.